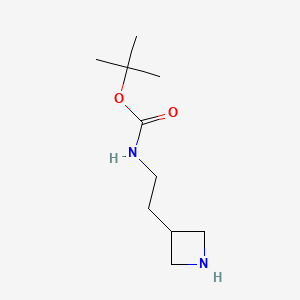![molecular formula C26H40F2N2O4 B581900 N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 198474-91-8](/img/structure/B581900.png)
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt is a chemical compound with the empirical formula C14H17F2NO4. It is a derivative of L-phenylalanine, an essential amino acid, and is commonly used in peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of 3,4-difluoro-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Peptide Bond Formation: The compound is commonly used in solid-phase peptide synthesis, where it forms peptide bonds with other amino acids.
Common Reagents and Conditions
Common reagents used in reactions involving Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) under controlled temperatures.
Major Products
Wissenschaftliche Forschungsanwendungen
Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt involves its incorporation into peptides during synthesis. The Boc group protects the amino group, preventing unwanted side reactions, while the dicyclohexylammonium salt enhances the solubility and stability of the compound. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-3,4-difluoro-L-phenylalanine: Similar to Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt but without the dicyclohexylammonium component.
Boc-L-phenylalanine: Lacks the fluorine atoms on the phenyl ring, resulting in different chemical properties and reactivity.
Uniqueness
Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt is unique due to the presence of fluorine atoms on the phenyl ring, which can enhance its reactivity and interactions in peptide synthesis. The dicyclohexylammonium salt component also improves its solubility and stability, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXJPBYGJBVRSP-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-91-8 |
Source


|
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198474-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)





